molecular formula C22H21NO6 B13506044 rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis

Cat. No.: B13506044
M. Wt: 395.4 g/mol
InChI Key: YPDCMLLDWKGJBL-ZWKOTPCHSA-N
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Description

The compound rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis is a complex organic molecule featuring a pyrrolidine ring substituted with fluorenylmethoxycarbonyl and methoxycarbonyl groups. This compound is often used as a building block in organic synthesis and has applications in various fields including medicinal chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis typically involves multiple steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving an appropriate precursor.

    Introduction of the Fluorenylmethoxycarbonyl Group: This step involves the protection of the amino group using fluorenylmethoxycarbonyl chloride under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the fluorenylmethoxycarbonyl group.

    Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of stereochemically pure compounds, which are essential in asymmetric synthesis.

Biology

In biological research, derivatives of this compound are studied for their potential as enzyme inhibitors and receptor modulators. These studies help in understanding biological pathways and developing new therapeutic agents.

Medicine

In medicinal chemistry, this compound serves as a precursor for the synthesis of pharmaceutical agents. Its derivatives have shown potential in treating various diseases, including cancer and neurological disorders.

Industry

In the industrial sector, this compound is used in the production of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for creating materials with specific functionalities.

Mechanism of Action

The mechanism of action of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis involves its interaction with molecular targets such as enzymes and receptors. The fluorenylmethoxycarbonyl group can act as a protective group, allowing the compound to selectively interact with specific sites on the target molecule. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-(3R,4R)-4-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)oxane-3-carboxylic acid
  • ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-(((benzyloxy)carbonyl)amino)propanoic acid

Uniqueness

The uniqueness of rac-(3R,4S)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-(methoxycarbonyl)pyrrolidine-3-carboxylic acid, cis lies in its specific stereochemistry and functional groups. The combination of the fluorenylmethoxycarbonyl and methoxycarbonyl groups provides distinct chemical properties that are not found in similar compounds. This makes it a valuable building block in the synthesis of stereochemically pure and functionally diverse molecules.

Properties

Molecular Formula

C22H21NO6

Molecular Weight

395.4 g/mol

IUPAC Name

(3R,4S)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methoxycarbonylpyrrolidine-3-carboxylic acid

InChI

InChI=1S/C22H21NO6/c1-28-21(26)18-11-23(10-17(18)20(24)25)22(27)29-12-19-15-8-4-2-6-13(15)14-7-3-5-9-16(14)19/h2-9,17-19H,10-12H2,1H3,(H,24,25)/t17-,18+/m0/s1

InChI Key

YPDCMLLDWKGJBL-ZWKOTPCHSA-N

Isomeric SMILES

COC(=O)[C@@H]1CN(C[C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Canonical SMILES

COC(=O)C1CN(CC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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